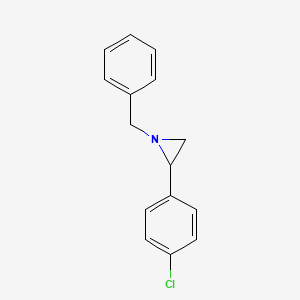

1-Benzyl-2-(4-chlorophenyl)aziridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-2-(4-chlorophenyl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a benzyl group and a 4-chlorophenyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-2-(4-chlorophenyl)aziridine can be synthesized through various methods. One common method involves the cyclization of haloamines or amino alcohols. For instance, the reaction of N-tosyl imines with in situ generated iodomethyllithium allows for the efficient synthesis of aziridines . Another method involves the ring closure of amino alcohols using a base-induced sulfate elimination .

Industrial Production Methods

Industrial production of aziridines, including this compound, often involves the use of oxide catalysts and high temperatures to effect the dehydration of amino alcohols . This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-(4-chlorophenyl)aziridine undergoes various types of chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.

Oxidation: Aziridines can be oxidized to form aziridine N-oxides, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Peracids, hydrogen peroxide

Bases: Sodium hydroxide, potassium carbonate

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic ring opening with amines can lead to the formation of amino alcohols, while oxidation can produce aziridine N-oxides .

Scientific Research Applications

1-Benzyl-2-(4-chlorophenyl)aziridine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers and other materials through ring-opening polymerization.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(4-chlorophenyl)aziridine involves its highly strained ring structure, which makes it reactive towards nucleophiles. The aziridine ring can be opened by nucleophilic attack, leading to the formation of various products. This reactivity is due to the angle strain in the three-membered ring, which makes the nitrogen atom more electrophilic .

Comparison with Similar Compounds

Similar Compounds

Aziridine: The parent compound of aziridines, with a simpler structure and similar reactivity.

Azetidine: A four-membered ring analog of aziridine, with different reactivity and applications.

Mitomycin C: An aziridine-containing chemotherapeutic agent with antitumor activity.

Uniqueness

1-Benzyl-2-(4-chlorophenyl)aziridine is unique due to the presence of both benzyl and 4-chlorophenyl groups, which impart specific chemical properties and reactivity.

Biological Activity

1-Benzyl-2-(4-chlorophenyl)aziridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound this compound features an aziridine ring, which is a three-membered nitrogen-containing heterocycle. The synthesis of this compound typically involves the reaction of benzylamine with 4-chlorobenzyl halides under specific conditions to yield the aziridine structure. The synthesis methods can vary, but recent studies have highlighted efficient approaches using various amines and halides to enhance yields and purity.

Biological Activity Overview

The biological activities of this compound have been investigated across several studies, revealing promising results in various domains:

Antimicrobial Activity

Research has demonstrated that aziridine derivatives exhibit significant antimicrobial properties. For instance, a study indicated that compounds similar to this compound showed considerable antibacterial and antifungal activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.25 to 16 μg/mL, indicating effective antimicrobial potential .

Anti-inflammatory Activity

The anti-inflammatory properties of aziridines have also been documented. Compounds with structural similarities to this compound were tested for their ability to inhibit Phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Certain derivatives exhibited significant inhibition rates, correlating with reduced inflammation in animal models .

Anticancer Potential

The anticancer activity of aziridine derivatives has been a focal point of research. Specifically, studies have shown that modifications in the aziridine structure can lead to enhanced cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). Molecular docking studies suggested that these compounds bind effectively to the active sites of target proteins involved in cancer progression .

Case Studies and Research Findings

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : Aziridines may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Mechanism : Inhibition of PLA2 leads to decreased production of pro-inflammatory mediators, thereby mitigating inflammation.

- Anticancer Mechanism : The ability to bind to specific proteins involved in cell proliferation and apoptosis is crucial for its anticancer effects.

Properties

CAS No. |

575464-16-3 |

|---|---|

Molecular Formula |

C15H14ClN |

Molecular Weight |

243.73 g/mol |

IUPAC Name |

1-benzyl-2-(4-chlorophenyl)aziridine |

InChI |

InChI=1S/C15H14ClN/c16-14-8-6-13(7-9-14)15-11-17(15)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |

InChI Key |

BWOWTHDYZLKGDX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.